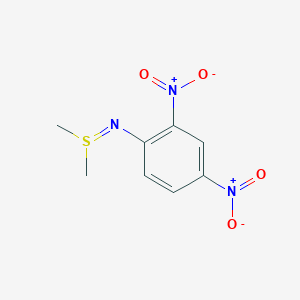
(2,4-Dinitrophenyl)imino-dimethyl-lambda4-sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dinitrophenyl)imino-dimethyl-lambda4-sulfane is an organic compound with the molecular formula C8H9N3O4S It is characterized by the presence of a dinitrophenyl group attached to an imino-dimethyl-lambda4-sulfane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dinitrophenyl)imino-dimethyl-lambda4-sulfane typically involves the reaction of 2,4-dinitrophenylhydrazine with dimethyl sulfoxide (DMSO) under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes intramolecular rearrangement to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dinitrophenyl)imino-dimethyl-lambda4-sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The dinitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(2,4-Dinitrophenyl)imino-dimethyl-lambda4-sulfane has several applications in scientific research:
Chemistry: Used as a reagent for the detection and quantification of carbonyl compounds.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of (2,4-Dinitrophenyl)imino-dimethyl-lambda4-sulfane involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function and activity of the target molecules. The pathways involved include nucleophilic addition and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: An organic compound with similar dinitrophenyl functionality, used in explosives and as a pesticide.
2,4-Dinitrophenylhydrazine: A reagent used for the detection of carbonyl compounds.
Properties
CAS No. |
37873-98-6 |
|---|---|
Molecular Formula |
C8H9N3O4S |
Molecular Weight |
243.24 g/mol |
IUPAC Name |
(2,4-dinitrophenyl)imino-dimethyl-λ4-sulfane |
InChI |
InChI=1S/C8H9N3O4S/c1-16(2)9-7-4-3-6(10(12)13)5-8(7)11(14)15/h3-5H,1-2H3 |
InChI Key |
RJNCKRLXEVKKBY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















